阿拉氟沙星甲磺酸盐
描述
阿来氟沙星甲磺酸盐是一种由辉瑞公司开发的氟喹诺酮类抗生素。它以甲磺酸盐的形式提供,是特罗伐沙星的 prodrug。该化合物主要用于治疗各种细菌感染。它已于 2001 年从美国 市场撤回,原因是担心其肝毒性,这可能导致严重的肝损伤 .
科学研究应用
阿来氟沙星甲磺酸盐因其抗菌活性而被广泛研究。其应用包括:
化学: 用作开发新型氟喹诺酮类抗生素的参考化合物。
生物学: 研究其对细菌 DNA 旋转酶和拓扑异构酶 IV 的影响,这些酶是细菌 DNA 复制必不可少的酶。
医学: 研究其治疗各种细菌感染的潜力,尽管由于安全问题,其使用受到限制。
作用机制
阿来氟沙星甲磺酸盐通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用。这些酶对于细菌 DNA 的复制、转录和修复至关重要。通过抑制这些酶,阿来氟沙星甲磺酸盐阻止细菌细胞分裂并导致细胞死亡。 静脉注射后,阿来氟沙星迅速转化为特罗伐沙星,特罗伐沙星负责治疗效果 .
类似化合物:
特罗伐沙星: 阿来氟沙星甲磺酸盐的活性形式,也是一种氟喹诺酮类抗生素。
环丙沙星: 另一种氟喹诺酮类抗生素,具有类似的作用机制,但化学结构不同。
左氧氟沙星: 一种具有更广泛活性谱的氟喹诺酮类抗生素。
独特性: 阿来氟沙星甲磺酸盐因其 prodrug 特性而独一无二,这使其能够改善药代动力学和靶向递送活性形式特罗伐沙星。 由于安全问题,特别是肝毒性,其使用受到限制,这使其有别于其他氟喹诺酮类 .
生化分析
Biochemical Properties
Alatrofloxacin mesylate is a bacterial DNA gyrase inhibitor and a topoisomerase IV inhibitor . It interacts with these enzymes, preventing the relaxation of supercoiled DNA during DNA replication and transcription processes . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Cellular Effects
Upon intravenous administration, Alatrofloxacin mesylate is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect . The plasma concentrations of Alatrofloxacin are below quantifiable levels within 5 to 10 minutes of completion of a 1-hour infusion . This rapid conversion and subsequent action suggest that Alatrofloxacin mesylate may have a significant impact on cellular processes, particularly those related to DNA replication and transcription .
Molecular Mechanism
The molecular mechanism of Alatrofloxacin mesylate involves its conversion to trovafloxacin, which then inhibits bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination . By inhibiting these enzymes, Alatrofloxacin mesylate disrupts these processes, leading to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
The temporal effects of Alatrofloxacin mesylate in laboratory settings are characterized by its rapid conversion to trovafloxacin following intravenous administration . This conversion occurs within 5 to 10 minutes of the completion of a 1-hour infusion
准备方法
合成路线和反应条件: 阿来氟沙星甲磺酸盐是通过一系列化学反应从基本有机化合物开始合成的。合成涉及形成氟喹诺酮核心结构,然后引入各种官能团以增强其抗菌活性。最后一步是将阿来氟沙星转化为其甲磺酸盐形式。
工业生产方法: 阿来氟沙星甲磺酸盐的工业生产涉及在受控条件下进行大规模化学合成。 该过程包括使用高纯度试剂和溶剂、精确的温度控制和严格的质量检查,以确保最终产品的纯度和效力 .
化学反应分析
反应类型: 阿来氟沙星甲磺酸盐会发生几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
取代: 该反应涉及用另一种官能团取代一个官能团,通常使用特定的试剂和条件。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式 .
相似化合物的比较
Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: Alatrofloxacin mesylate is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .
属性
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
Record name | Alatrofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。